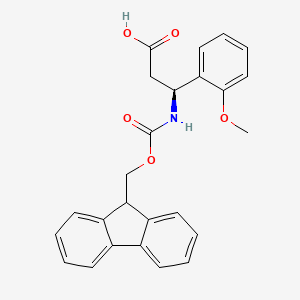

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

説明

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The compound features an (S)-configured α-carbon, a 2-methoxyphenyl side chain, and a carboxylic acid group. The Fmoc moiety is widely used in peptide synthesis to protect amine groups during solid-phase synthesis, enabling selective deprotection under mild basic conditions (e.g., piperidine) . The 2-methoxyphenyl substituent contributes steric and electronic effects, influencing solubility, reactivity, and intermolecular interactions. This compound is primarily employed in pharmaceutical research, particularly in the synthesis of peptide-based therapeutics and small-molecule inhibitors .

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-23-13-7-6-12-20(23)22(14-24(27)28)26-25(29)31-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHQFXYSVGDAGJ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427494 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-28-7 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protective group and an aromatic side chain, suggests potential interactions with various biological targets. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound's structure can be broken down as follows:

- Fluorenylmethoxycarbonyl Group : Provides stability and protects the amino group during synthesis.

- Amino Acid Backbone : Essential for biological activity, allowing interaction with enzymes and receptors.

- Aromatic Side Chain : The 2-methoxyphenyl moiety may enhance lipophilicity and facilitate binding to biological targets.

The mechanism of action for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid involves several biochemical pathways:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity.

- Receptor Binding : It may bind to various receptors, modulating signaling pathways associated with inflammation or cancer progression.

- Stability Against Degradation : The Fmoc group enhances resistance to enzymatic degradation, potentially increasing therapeutic efficacy.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological properties. The following table summarizes potential activities based on structural analogs:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Anticancer Agents | Aromatic side chains | Inhibition of tumor growth |

| Anti-inflammatory Compounds | Functional groups promoting solubility | Reduction of inflammatory markers |

| Enzyme Inhibitors | Specific binding sites | Modulation of metabolic processes |

Case Studies

- Anticancer Activity : A study evaluated a series of Fmoc-protected amino acids for their anticancer properties. Results indicated that compounds with similar structural features to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid showed significant inhibition of cancer cell proliferation in vitro.

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of Fmoc derivatives. The findings suggested that these compounds could effectively reduce cytokine levels in models of acute inflammation.

- Enzyme Inhibition Studies : Research on enzyme interactions demonstrated that derivatives containing the Fmoc group could inhibit specific enzymes linked to metabolic diseases, suggesting potential therapeutic applications.

Synthesis and Stability

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxyphenyl)propanoic acid typically involves multiple steps including deprotection and coupling reactions. The Fmoc group is removed using a base such as piperidine, allowing for subsequent reactions to form peptide bonds.

Stability Considerations

The presence of the Fmoc group provides significant stability against hydrolysis and enzymatic degradation, which is crucial for maintaining biological activity in therapeutic contexts.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position :

- Ortho-substituted derivatives (e.g., 2-methoxyphenyl, o-tolyl) exhibit greater steric hindrance than meta- or para-substituted analogues, affecting coupling efficiency in peptide synthesis .

- Electron-donating groups (e.g., methoxy) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., halogens, trifluoromethyl) increase acidity and reduce solubility .

Biological Activity :

- Halogenated derivatives (e.g., 6-chloroindole, tetrafluorophenyl) show enhanced binding to hydrophobic pockets in viral entry inhibitors, as demonstrated in HIV-1 research .

- Thiophene-containing analogues are explored for their optoelectronic properties in drug delivery systems .

Synthetic Utility: Fmoc-protected indole derivatives (e.g., 6-chloroindol-3-yl) are critical intermediates in the synthesis of protease inhibitors due to their planar aromatic structure . The trifluoromethyl-substituted analogue (CAS 77128-73-5) is noted for its metabolic stability in vivo, attributed to the strong electron-withdrawing effect of CF₃ .

Key Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。